Ferumoxytol

Description

Properties

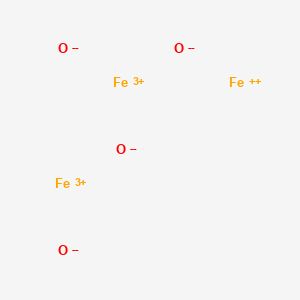

IUPAC Name |

iron(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O/q+2;2*+3;4*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXARWRTYJXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.04 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692 | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder | |

CAS No. |

119683-68-0, 722492-56-0, 1317-61-9 | |

| Record name | Ferumoxides [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119683680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferumoxytol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERROSOFERRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0M87F357 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3J05W84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Cellular Mechanisms of Ferumoxytol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Multifaceted Role of Ferumoxytol in Cellular Processes

This compound, an iron oxide nanoparticle coated with a carbohydrate shell, is clinically utilized for the treatment of iron deficiency anemia. Beyond its established role in replenishing iron stores, this compound exhibits a complex and multifaceted mechanism of action at the cellular level, influencing a range of processes from cellular uptake and iron metabolism to immune modulation and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core cellular mechanisms of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

The primary cellular players in the mechanism of this compound are the macrophages of the reticuloendothelial system (RES), located predominantly in the liver, spleen, and bone marrow.[1] These specialized phagocytic cells are responsible for the uptake and subsequent metabolism of this compound nanoparticles. Once internalized, the iron oxide core is processed within the acidic environment of lysosomes, leading to the release of bioavailable iron. This iron can then be stored within ferritin, utilized for hemoglobin synthesis, or participate in other iron-dependent cellular processes.[2]

A key aspect of this compound's cellular activity is its ability to modulate the phenotype of macrophages. Evidence suggests that this compound can induce a shift in macrophage polarization from an anti-inflammatory M2 phenotype towards a pro-inflammatory M1 phenotype.[3][4] This repolarization is associated with the activation of critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. The M1 polarization of macrophages leads to the secretion of pro-inflammatory cytokines and an enhanced capacity to generate ROS, which has significant implications for its potential anti-tumor and anti-inflammatory applications.

This guide will delve into the quantitative aspects of these cellular interactions, provide detailed experimental protocols for their investigation, and visualize the key signaling pathways involved.

Data Presentation: Quantitative Insights into this compound's Cellular Effects

The following tables summarize key quantitative data related to the cellular uptake of this compound and its impact on cellular processes, providing a basis for comparative analysis and experimental design.

| Parameter | Cell Type | This compound Concentration | Result | Reference |

| Cellular Uptake | ||||

| Intracellular Iron Content | Mesenchymal Stem Cells (MSCs) | 100 µg/mL | 4.01 ± 0.18 pg Fe/cell | |

| Reactive Oxygen Species (ROS) Production | ||||

| Hydrogen Peroxide (H₂O₂) | Co-culture: Cancer cells, Macrophages, this compound | Not specified | 11-fold increase | [3] |

| Hydroxyl Radical (•OH) | Co-culture: Cancer cells, Macrophages, this compound | Not specified | 16-fold increase | |

| Macrophage Polarization | ||||

| M1 Marker (CD80) Expression | Tumor-Associated Macrophages (in vivo) | 2.73 mg Fe/mL (co-implanted) | Increased presence of CD80+ cells | |

| M2 Marker (CD206) Expression | Tumor-Associated Macrophages (in vivo) | 2.73 mg Fe/mL (co-implanted) | Decreased expression of CD206 | |

| Cytokine Secretion | ||||

| TNF-α Secretion | Co-culture: RAW 264.7 Macrophages, B16F10 Cancer Cells | 100 µg/mL this compound | Significantly increased | |

| IL-10 Secretion | Co-culture: Macrophages, Cancer Cells, this compound | Not specified | No significant production |

Experimental Protocols: Methodologies for Investigating this compound's Cellular Action

This section provides detailed protocols for key experiments used to elucidate the cellular mechanisms of this compound.

Assessment of Cellular Iron Uptake via Prussian Blue Staining

Principle: Prussian blue staining is a histochemical method used to detect the presence of ferric iron (Fe³⁺) in tissues and cells. The reaction of ferric iron with potassium ferrocyanide in an acidic solution forms a blue precipitate (ferric ferrocyanide), allowing for the visualization of intracellular iron accumulation.

Protocol:

-

Cell Culture and Treatment:

-

Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a suitable culture vessel (e.g., chamber slides or multi-well plates).

-

Treat the cells with the desired concentration of this compound for a specified duration (e.g., 24 hours). Include an untreated control group.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

-

Staining:

-

Wash the fixed cells three times with deionized water.

-

Prepare a fresh working solution of Perls' reagent by mixing equal volumes of 20% hydrochloric acid and 10% potassium ferrocyanide solution.

-

Incubate the cells with the Perls' reagent working solution for 20-30 minutes at room temperature.

-

-

Counterstaining (Optional):

-

Wash the cells three times with deionized water.

-

Counterstain with Nuclear Fast Red solution for 5 minutes to visualize the cell nuclei.

-

-

Dehydration and Mounting:

-

Wash the cells with deionized water.

-

Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear the cells with xylene and mount with a suitable mounting medium.

-

-

Microscopy:

-

Observe the cells under a light microscope. Intracellular iron deposits will appear as blue precipitates.

-

Quantification of Intracellular Iron Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive analytical technique used to determine the elemental composition of a sample. It can accurately quantify the amount of iron within cells after this compound uptake.

Protocol:

-

Cell Culture, Treatment, and Harvesting:

-

Culture and treat macrophages with this compound as described in the Prussian Blue staining protocol.

-

After treatment, wash the cells thoroughly with PBS to remove any extracellular this compound.

-

Harvest the cells by scraping or trypsinization and count the number of cells.

-

-

Sample Digestion:

-

Pellet the cells by centrifugation.

-

Digest the cell pellet with a strong acid (e.g., concentrated nitric acid) at an elevated temperature (e.g., 60-80°C) until the sample is completely dissolved. This process liberates the iron from the nanoparticles and cellular components.

-

-

Sample Dilution:

-

Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis. The dilution factor will depend on the expected iron concentration and the sensitivity of the instrument.

-

-

ICP-MS Analysis:

-

Introduce the diluted sample into the ICP-MS instrument.

-

The instrument will atomize and ionize the sample in a high-temperature plasma.

-

The mass spectrometer will then separate the ions based on their mass-to-charge ratio, and the detector will measure the abundance of iron isotopes.

-

-

Data Analysis:

-

Quantify the iron concentration in the sample by comparing the signal intensity to a calibration curve generated from standard solutions of known iron concentrations.

-

Calculate the intracellular iron content per cell by dividing the total iron content by the number of cells in the sample.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) Production using DCFH-DA and Flow Cytometry

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the amount of intracellular ROS.

Protocol:

-

Cell Culture and Treatment:

-

Culture macrophages in a suitable format for flow cytometry (e.g., suspension culture or harvested from plates).

-

Treat the cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

-

-

Loading with DCFH-DA:

-

Wash the cells with PBS.

-

Resuspend the cells in a serum-free medium containing DCFH-DA (typically 5-10 µM).

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Wash the cells twice with PBS to remove excess DCFH-DA.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS or a suitable buffer for flow cytometry.

-

Analyze the cells on a flow cytometer using an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

-

Record the fluorescence intensity of the DCF signal for each cell population.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) of the DCF signal for each treatment group.

-

Compare the MFI of the this compound-treated group to the control group to determine the fold-change in ROS production.

-

Analysis of MAPK and NF-κB Signaling Pathways by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins, such as p38 MAPK, JNK, ERK, and the nuclear translocation of NF-κB p65.

Protocol:

-

Cell Culture and Treatment:

-

Culture macrophages and treat them with this compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of signaling pathway activation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

For NF-κB nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38, anti-p38, anti-NF-κB p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation. For NF-κB, assess the increase of p65 in the nuclear fraction.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key cellular processes and experimental workflows associated with this compound's mechanism of action.

Caption: Cellular uptake and metabolism of this compound by macrophages.

Caption: Signaling pathways activated by this compound leading to M1 macrophage polarization.

Caption: Experimental workflow for quantifying intracellular ROS production.

Conclusion

This technical guide has provided a comprehensive overview of the cellular mechanism of action of this compound, emphasizing its uptake by macrophages, subsequent iron metabolism, and its profound impact on macrophage polarization and ROS production. The presented quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways offer a robust framework for researchers and drug development professionals. A deeper understanding of these cellular processes is crucial for harnessing the full therapeutic potential of this compound, not only in the context of iron deficiency anemia but also in emerging applications such as cancer immunotherapy and the treatment of inflammatory diseases. Further research into the nuanced interactions of this compound with various cell types and its long-term effects on cellular function will continue to expand its biomedical utility.

References

- 1. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-tumor macrophages activated by this compound combined or surface-functionalized with the TLR3 agonist poly (I : C) promote melanoma regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron oxide nanoparticles inhibit tumour growth by inducing pro-inflammatory macrophage polarization in tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of ferumoxytol nanoparticles

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Ferumoxytol is a superparamagnetic iron oxide nanoparticle (SPION) formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2][3] It is composed of a non-stoichiometric magnetite iron oxide core coated with a semi-synthetic carbohydrate shell.[2][4] Beyond its application in anemia, this compound's unique physicochemical properties, such as its superparamagnetism and prolonged intravascular half-life, have made it a subject of extensive research for various biomedical applications. These include its use as a contrast agent in magnetic resonance imaging (MRI), in immunotherapy, for microbial biofilm treatment, and as a vehicle for drug delivery.

This technical guide provides a comprehensive overview of the core . It details their composition, size, surface characteristics, magnetic properties, and stability, supported by quantitative data and established experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of nanoparticle-based diagnostics and therapeutics.

Core Composition and Structure

This compound nanoparticles possess a core-shell structure, which is fundamental to their function and biocompatibility.

-

Core : The core consists of superparamagnetic iron oxide. It is primarily a non-stoichiometric magnetite (Fe₃O₄) crystalline structure. Some analyses also indicate the presence of maghemite (γ-Fe₂O₃). Each particle's core is composed of approximately 2000 magnetite formula units.

-

Shell : The iron oxide core is coated with a hydrophilic carbohydrate shell. This coating is a polyglucose sorbitol carboxymethylether, a type of carboxymethyl-dextran. The shell is approximately 1.7 nm thick and serves to stabilize the nanoparticle in physiological conditions, prevent aggregation, and minimize the release of free iron until the particle is processed within the reticuloendothelial system (RES).

| Property | Description |

| Core Material | Superparamagnetic iron oxide (non-stoichiometric magnetite, Fe₃O₄) |

| Coating Material | Polyglucose sorbitol carboxymethylether (a semi-synthetic carboxymethyl-dextran) |

| Structure | Crystalline iron oxide core with a hydrophilic carbohydrate shell |

| Coating Thickness | ~1.7 nm |

| Apparent Mol. Weight | 731-750 kDa |

Physical and Morphological Properties

The size and morphology of this compound nanoparticles are critical parameters that influence their pharmacokinetics, biodistribution, and efficacy as an MRI contrast agent.

| Parameter | Value Range | Method(s) of Determination |

| Hydrodynamic Diameter | 17 - 31 nm | Dynamic Light Scattering (DLS) |

| 20 - 30 nm | DLS | |

| 31 - 43 nm | DLS | |

| Iron Oxide Core Diameter | ~7 nm | Transmission Electron Microscopy (TEM) |

| 6.4 - 6.8 nm | TEM, X-Ray Diffraction (XRD) | |

| ~3.25 nm | TEM | |

| Morphology | Irregular / Spheroidal | TEM |

Surface Characteristics and Stability

The carbohydrate coating dictates the surface properties of this compound, which are crucial for its in-vivo stability and interaction with biological systems.

-

Surface Charge : The carboxymethyl-dextran coating provides this compound with a neutrally charged surface under physiological conditions.

-

Zeta Potential : This parameter is an indicator of colloidal stability. A more negative or positive zeta potential generally corresponds to greater stability in suspension due to electrostatic repulsion between particles.

-

Stability : this compound is designed to be highly stable in the bloodstream, with a long intravascular half-life of approximately 14.5 hours. Its robust carbohydrate coating minimizes the premature release of labile iron, which can be a source of oxidative stress. Compared to other intravenous iron preparations like iron sucrose and sodium ferric gluconate, this compound demonstrates a significantly lower tendency to release free iron.

| Parameter | Value | Conditions |

| Surface Charge | Neutral | Physiological pH |

| Zeta Potential | -24.4 ± 9.32 mV | In distilled water |

| Intravascular Half-life | ~14.5 - 21 hours | In vivo |

Magnetic Properties

The superparamagnetic nature of the iron oxide core is the basis for this compound's utility as an MRI contrast agent.

-

Superparamagnetism : this compound exhibits magnetic properties only in the presence of an external magnetic field and retains no residual magnetism once the field is removed. This is a characteristic of nanoparticles with sub-10 nm crystallites.

-

MRI Relaxivity : As a contrast agent, it shortens the T₁, T₂, and T₂* relaxation times of surrounding water protons. Its large size prevents kidney filtration, leading to a prolonged blood-pool effect, which is beneficial for magnetic resonance angiography and tumor imaging.

-

Magnetization : The saturation magnetization is a measure of the maximum magnetic moment of the material.

| Parameter | Value | Field Strength / Temp. |

| Magnetic Behavior | Superparamagnetic | Room Temperature |

| r₁ Relaxivity | 15 mM⁻¹s⁻¹ | 1.5 T / 37°C |

| 38 mM⁻¹s⁻¹ | 0.47 T | |

| r₂ Relaxivity | 89 mM⁻¹s⁻¹ | 1.5 T / 37°C |

| 83 mM⁻¹s⁻¹ | 0.47 T | |

| Saturation Magnetization (Mₛₐₜ) | 25.2 Am²/kg | 7 T / 300 K |

| 104–105 emu g⁻¹ Fe | Not specified | |

| Coercivity (Hᶜ) | < 2 mT | 300 K |

| 8.5 ± 1.5 mT | 5 K |

Biological Interactions and Cellular Uptake

After intravenous administration, this compound is primarily cleared from circulation by macrophages of the reticuloendothelial system (RES), mainly in the liver and spleen. The nanoparticles are internalized through various endocytic pathways. Inside the lysosomes of these cells, the carbohydrate coating is metabolized, releasing the iron, which then enters the body's iron stores.

Caption: Cellular uptake of this compound by macrophages of the reticuloendothelial system (RES).

Experimental Characterization Protocols

Accurate characterization of this compound requires standardized protocols. The following sections outline methodologies for key physicochemical analyses.

Size and Morphology Analysis

A combination of techniques is used to determine the physical size of the iron oxide core and the hydrodynamic size of the complete nanoparticle in solution.

Caption: Experimental workflow for nanoparticle size and morphology characterization.

7.1.1 Transmission Electron Microscopy (TEM) Protocol TEM provides direct visualization of the nanoparticle cores, allowing for measurement of their size, size distribution, and morphology.

-

Sample Preparation : Dilute the this compound solution significantly in double-distilled, deionized water (e.g., a 1:50 dilution) to ensure individual particles can be resolved.

-

Grid Preparation : Pipette a small volume (e.g., 10 µL) of the diluted suspension onto a TEM grid (e.g., a Formvar-coated 400 mesh copper grid).

-

Drying : Wick away excess fluid with filter paper and allow the grid to air-dry completely, typically overnight, in a covered container to prevent contamination.

-

Imaging : Operate a well-aligned TEM at a suitable accelerating voltage (e.g., 200 kV). Acquire a sufficient number of micrographs from different areas of the grid to ensure a representative sample of the nanoparticles is imaged.

-

Data Analysis : Use image analysis software (e.g., NIH ImageJ) to measure the diameter of a large number of individual nanoparticle cores (minimum of 200 particles is recommended) to generate a statistically significant size distribution histogram.

7.1.2 Dynamic Light Scattering (DLS) Protocol DLS measures the hydrodynamic diameter, which includes the core, the carbohydrate shell, and the associated solvent layer.

-

Sample Preparation : Dilute the this compound sample to an appropriate concentration (e.g., 1 mg Fe/mL) using a suitable filtered, aqueous solvent. Ensure the solvent is free of dust or other particulates that could interfere with the measurement.

-

Instrument Setup : Place the sample in a disposable cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate to the desired temperature (e.g., 25°C).

-

Measurement : The instrument illuminates the sample with a laser and measures the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are a result of the Brownian motion of the nanoparticles.

-

Data Analysis : A digital autocorrelator analyzes the intensity fluctuations to determine the translational diffusion coefficient. The hydrodynamic diameter is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity. The result is typically reported as an intensity-weighted average diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution.

Surface Charge Analysis: Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle's slipping plane and is a key predictor of colloidal stability. It is measured using Electrophoretic Light Scattering (ELS).

Caption: Experimental workflow for Zeta Potential measurement.

7.2.1 Zeta Potential Measurement Protocol

-

Sample Preparation : Dilute the this compound sample in an appropriate aqueous medium, typically one of low ionic strength (e.g., 10 mM NaCl), as high conductivity can screen the surface charge. The pH of the sample must be measured and reported as it strongly influences zeta potential.

-

Cell Loading : Carefully inject the sample into a specialized measurement cell (e.g., a disposable folded capillary cell), ensuring no air bubbles are present.

-

Measurement : Place the cell in the instrument. An electric field is applied across the sample, causing the charged nanoparticles to move (electrophoresis). A laser beam is passed through the sample, and the scattered light is measured. The velocity of the particles (electrophoretic mobility) is determined from the Doppler shift in the frequency of the scattered light.

-

Data Analysis : The instrument's software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation. The Smoluchowski approximation (where the Henry function f(κa) is 1.5) is typically used for aqueous media. The temperature, viscosity of the medium, and dielectric constant are required for this calculation.

Magnetic Property Analysis: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for sensitive characterization of the magnetic properties of nanoparticles.

-

Sample Preparation : A known quantity of a lyophilized (freeze-dried) this compound sample is packed into a sample holder.

-

Measurement : The sample is placed in the SQUID magnetometer.

-

Hysteresis Loop : To determine properties like saturation magnetization and coercivity, a magnetic field is applied and swept from a large positive value to a large negative value and back again, while the sample's magnetic moment is measured. This generates a magnetization vs. applied field (M-H) curve, or hysteresis loop. The measurement is typically performed at different temperatures, such as 300 K (room temperature) and 5 K (liquid helium temperature), to probe the superparamagnetic and blocked states.

-

Data Analysis :

-

Saturation Magnetization (Mₛₐₜ) is determined from the plateau of the hysteresis loop at high magnetic fields.

-

Coercivity (Hᶜ) is the field strength required to bring the magnetization to zero (the half-width of the hysteresis loop). For superparamagnetic materials at room temperature, the coercivity should be near zero.

-

References

An In-depth Technical Guide to the Synthesis and Characterization of Ferumoxytol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ferumoxytol, an intravenous, superparamagnetic iron oxide nanoparticle. This compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2] Its applications are expanding into diagnostics, particularly as a magnetic resonance imaging (MRI) contrast agent, due to its unique physicochemical properties.[3][4] This document details the prevalent synthesis methodologies, outlines rigorous characterization protocols, and presents key quantitative data to support research and development efforts.

This compound consists of a superparamagnetic iron oxide core, primarily non-stoichiometric magnetite (Fe3O4), coated with a polyglucose sorbitol carboxymethyl ether.[3] This carbohydrate shell ensures colloidal stability and minimizes the immediate release of free iron into the bloodstream.

I. Synthesis of this compound

The most established and industrially adopted method for this compound synthesis is chemical co-precipitation. This technique involves the precipitation of iron oxides from a solution containing ferrous and ferric salts in the presence of the carbohydrate coating agent. Variations of this method, including those employing alternative heating techniques, have been developed to enhance particle uniformity and magnetic properties.

A. Conventional Chemical Co-precipitation

This method involves the simultaneous precipitation of Fe2+ and Fe3+ ions in an alkaline solution containing the stabilizing carbohydrate.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of the coating agent, polyglucose sorbitol carboxymethyl ether (PSC) (e.g., 50 mg/mL).

-

Separately, prepare an aqueous solution containing ferric chloride (FeCl3) and ferrous chloride (FeCl2) in a 2:1 molar ratio.

-

Mix the PSC solution with the iron salt solution and stir for approximately 10 minutes at room temperature (25°C) under an inert atmosphere (e.g., nitrogen bubbling) to prevent premature oxidation.

-

-

Co-Precipitation:

-

Slowly add a base, such as ammonium hydroxide or sodium hydroxide, dropwise into the mixture with vigorous stirring. The pH of the solution should be adjusted to between 10 and 12. The solution will turn black, indicating the formation of iron oxide nanoparticles.

-

-

Heating and Aging:

-

Heat the reaction mixture to 80°C using an external heat source (e.g., an oil bath).

-

Maintain this temperature for a specified period (e.g., 40-60 minutes) to facilitate the crystallization and growth of the iron oxide cores.

-

-

Oxidation (Optional):

-

For some protocols, after the initial heating under nitrogen, air is bubbled through the solution for several hours (e.g., 2-4 hours) while maintaining the temperature to ensure the formation of a stable magnetite/maghemite structure.

-

-

Purification:

-

Cool the resulting colloidal suspension to room temperature.

-

Purify the this compound nanoparticles by dialysis against distilled water using a dialysis bag with an appropriate molecular weight cutoff (e.g., 3 kDa) to remove unreacted salts and excess base. The dialysis water should be changed periodically.

-

Further concentration and purification can be achieved through ultrafiltration.

-

-

Final Product:

-

The purified this compound solution can be stored or lyophilized to obtain a solid powder for long-term storage and characterization.

-

B. Alternating-Current Magnetic Field (ACMF) Induced Synthesis

A novel approach utilizes the intrinsic magnetic properties of the nanoparticles to generate heat internally via an alternating-current magnetic field. This method is reported to produce this compound with a more uniform particle size distribution and enhanced magnetic properties compared to conventional heating.

Experimental Protocol:

-

Precursor Solution and Co-Precipitation:

-

Steps 1 and 2 are identical to the conventional co-precipitation method, involving the mixing of iron salts, PSC, and the dropwise addition of a base under an inert atmosphere.

-

-

Magnetic Induction Heating:

-

Instead of an external oil bath, place the reaction vessel within the coil of a radio frequency heating machine.

-

Apply an alternating-current magnetic field (e.g., 390 kHz) to induce heating. The temperature of the colloidal mixture is raised to 80°C and maintained for 1 hour by adjusting the magnetic field intensity.

-

-

Oxidation and Purification:

-

Following the magnetic heating, bubble air through the solution for approximately 4 hours to oxidize the iron oxide core.

-

Purification is then carried out using dialysis and ultrafiltration as described in the conventional method.

-

II. Characterization of this compound

Thorough physicochemical characterization is essential to ensure the quality, safety, and efficacy of this compound. This involves a suite of analytical techniques to assess the properties of the iron oxide core, the carbohydrate coating, and the final nanoparticle construct.

A. Core and Particle Size Analysis

1. Transmission Electron Microscopy (TEM)

-

Purpose: To visualize the morphology, determine the size and size distribution of the iron oxide cores, and assess their crystallinity via selected area electron diffraction (SAED).

-

Protocol:

-

Dilute the this compound sample significantly with ultrapure water (e.g., 1:50).

-

Deposit a small drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

Wick away excess liquid with filter paper and allow the grid to air-dry completely.

-

Image the sample using a transmission electron microscope at an appropriate acceleration voltage (e.g., 200 kV).

-

Measure the diameters of a large population of cores (e.g., >200) using image analysis software (e.g., ImageJ) to determine the mean size and distribution.

-

2. Dynamic Light Scattering (DLS)

-

Purpose: To measure the hydrodynamic diameter (the effective size of the nanoparticle plus its hydration layer in solution) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

Protocol:

-

Dilute the this compound sample to an appropriate concentration (e.g., 1 mg Fe/mL) in deionized water or a suitable buffer like PBS.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.

-

Place the sample in a disposable cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Perform multiple measurements to ensure reproducibility and report the Z-average diameter and PDI.

-

B. Structural and Compositional Analysis

1. X-Ray Diffraction (XRD)

-

Purpose: To identify the crystalline phase of the iron oxide core (e.g., magnetite Fe3O4 or maghemite γ-Fe2O3).

-

Protocol:

-

Prepare a powdered sample of this compound by lyophilization.

-

Mount the powder on a sample holder.

-

Collect the XRD pattern using a diffractometer with Cu Kα radiation.

-

Compare the resulting diffraction peaks with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystal structure. This compound typically shows characteristic peaks for magnetite.

-

2. Thermogravimetric Analysis (TGA)

-

Purpose: To quantify the amount of organic coating material relative to the inorganic iron oxide core.

-

Protocol:

-

Place a known mass of lyophilized this compound into a TGA crucible.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss observed corresponds to the combustion of the organic carbohydrate coating, allowing for the calculation of the weight percentage of the coating and the iron oxide core.

-

3. Fourier Transform Infrared Spectroscopy (FT-IR)

-

Purpose: To confirm the presence of the carbohydrate coating on the iron oxide core by identifying its characteristic functional groups.

-

Protocol:

-

Mix a small amount of lyophilized this compound with potassium bromide (KBr) powder and press it into a pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the infrared spectrum over a range of wavenumbers (e.g., 400-4000 cm-1).

-

Identify characteristic peaks for the Fe-O bond (typically <600 cm-1) and the C-O, O-H, and C-H bonds of the polysaccharide coating.

-

C. Surface and Magnetic Properties

1. Zeta Potential Measurement

-

Purpose: To determine the surface charge of the nanoparticles in a specific medium, which is a key indicator of colloidal stability.

-

Protocol:

-

Dilute the this compound sample in deionized water or a buffer of known pH and ionic strength.

-

Inject the sample into a specialized zeta potential cell.

-

Apply an electric field and measure the electrophoretic mobility of the particles, which the instrument converts to a zeta potential value. This compound typically exhibits a neutral or slightly negative surface charge under physiological conditions.

-

2. Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry

-

Purpose: To characterize the magnetic properties of the nanoparticles, such as saturation magnetization (Ms) and to confirm superparamagnetic behavior (i.e., near-zero coercivity and remanence at room temperature).

-

Protocol:

-

Place a known amount of lyophilized this compound sample in a sample holder.

-

Measure the magnetic moment as a function of the applied magnetic field at a constant temperature (e.g., 300 K).

-

The resulting hysteresis loop provides values for saturation magnetization, remanence, and coercivity.

-

3. MRI Relaxivity Measurement

-

Purpose: To determine the efficacy of this compound as an MRI contrast agent by measuring its transverse (r2) and longitudinal (r1) relaxivities.

-

Protocol:

-

Prepare a series of this compound dilutions with known iron concentrations in water or a relevant biological medium.

-

Measure the T2 (spin-spin) and T1 (spin-lattice) relaxation times for each sample using a clinical or preclinical MRI scanner.

-

Plot the relaxation rates (1/T2 and 1/T1) against the iron concentration.

-

The slope of the resulting linear fit gives the r2 and r1 relaxivity values, respectively, typically in units of mM-1s-1.

-

III. Summary of Physicochemical Properties

The table below summarizes typical quantitative data for this compound based on published literature. Values can vary depending on the specific synthesis batch and characterization method used.

| Property | Method | Typical Value | Reference(s) |

| Core Properties | |||

| Iron Oxide Core Diameter | TEM | 3 - 8 nm | |

| Crystal Structure | XRD | Magnetite/Maghemite | |

| Coating & Overall Particle | |||

| Hydrodynamic Diameter | DLS | 17 - 51 nm | |

| Polydispersity Index (PDI) | DLS | < 0.2 (indicates narrow distribution) | |

| Molecular Weight | GPC / SEC | ~731 - 790 kDa | |

| Zeta Potential | Electrophoretic Light Scattering | -24 to +31 mV (highly dependent on medium) | |

| Magnetic & Functional Properties | |||

| Saturation Magnetization (Ms) | VSM / SQUID | Varies (e.g., ~60-80 emu/g Fe) | |

| r2 Relaxivity | MRI | ~95 - 98 mM-1s-1 | |

| Specific Absorption Rate (SAR) | ACMF Calorimetry | ~76 W/g |

References

- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. lbmd.seu.edu.cn [lbmd.seu.edu.cn]

- 4. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle [thno.org]

Ferumoxytol Cellular Uptake and Endocytosis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and endocytosis pathways of ferumoxytol, an intravenously administered iron oxide nanoparticle. This compound is clinically used for the treatment of iron deficiency anemia and also serves as a contrast agent in magnetic resonance imaging (MRI) due to its superparamagnetic properties.[1][2] Understanding the mechanisms of its cellular internalization is crucial for optimizing its therapeutic and diagnostic applications.

Core Principles of this compound Cellular Uptake

This compound's interaction with cells is primarily dictated by its physicochemical properties. It consists of a superparamagnetic iron oxide core coated with a carboxymethyl-dextran shell, giving it a negative surface charge.[2] This anionic surface is a key determinant for its recognition by specific cell surface receptors.

The primary cell types responsible for the clearance of this compound from the bloodstream are macrophages of the reticuloendothelial system (RES), located predominantly in the liver, spleen, and bone marrow.[2][3] However, uptake has also been observed in other cell types, including astrocyte endfeet and processes in the brain under neuroinflammatory conditions.

The Pivotal Role of Scavenger Receptor Class A Member 1 (SR-A1)

The cellular uptake of this compound by macrophages is predominantly mediated by the Scavenger Receptor Class A Member 1 (SR-A1), also known as CD204. This has been demonstrated through competitive inhibition studies where the presence of SR-A1 ligands, such as polyinosinic acid (PIA), significantly reduces this compound internalization. The negatively charged carboxymethyl groups on the dextran shell of this compound mimic the polyanionic ligands that SR-A1 recognizes.

Endocytosis Pathways of this compound

Following binding to SR-A1, this compound is internalized by the cell through endocytosis. While direct studies comprehensively detailing this compound's endocytic routes are emerging, the known mechanisms of SR-A1 provide a strong indication of the pathways involved. SR-A1 is known to be localized in both clathrin-coated pits and lipid rafts, suggesting its ability to utilize multiple endocytic routes.

Clathrin-Mediated Endocytosis

Evidence suggests that SR-A1-mediated uptake of its ligands, and thus likely this compound, primarily occurs through clathrin-mediated endocytosis. This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex.

Caveolae-Mediated Endocytosis

SR-A1 is also found in caveolae, which are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. This suggests that caveolae-mediated endocytosis may serve as an alternative pathway for this compound internalization. This pathway is generally considered to be a slower process compared to clathrin-mediated endocytosis.

Macropinocytosis

Macropinocytosis, a process of non-specific bulk fluid uptake, has also been implicated as a minor pathway for the internalization of SR-A1 ligands. This actin-driven process results in the formation of large endocytic vesicles called macropinosomes.

Signaling Pathways in this compound Uptake

The engagement of SR-A1 by this compound is not a passive event but initiates intracellular signaling cascades that regulate the endocytic process and subsequent cellular responses. The specific signaling pathways activated can differ depending on the endocytic route utilized.

-

Clathrin-Mediated Pathway: The internalization of ligands via SR-A1 in clathrin-coated pits is linked to the activation of the ERK signaling pathway.

-

Caveolae-Mediated Pathway: The caveolae-related endocytic route for SR-A1 is associated with the p38 and JNK signaling pathways.

These pathways are crucial in modulating inflammatory responses within the macrophage following this compound uptake.

Quantitative Data on this compound Cellular Uptake

The efficiency of this compound uptake varies depending on the cell type, concentration, and incubation time. The following tables summarize quantitative data from various studies.

| Cell Type | This compound Concentration | Incubation Time | Iron Uptake per Cell (pg Fe/cell) | Reference |

| RAW 264.7 Macrophages | 8.9 mM Fe | Not specified | 6.6 ± 2.0 | |

| Mesenchymal Stem Cells (MSCs) | 100 µg/mL | Not specified | 4.01 ± 0.18 | |

| Mesenchymal Stem Cells (MSCs) | 50 µg Fe/mL | Overnight | 3.2 ± 0.6 |

| Cell Type | This compound Concentration | Incubation Time | Uptake Efficiency (%) | Reference |

| Mouse Peritoneal Macrophages | 62.5 µg Fe/mL | Not specified | 3 - 8 | |

| THP-1 Macrophages | Not specified | Not specified | 1.1 - 3 |

Experimental Protocols

Determining Endocytosis Pathways using Inhibitors

This protocol outlines a general workflow for investigating the specific endocytosis pathways involved in this compound uptake.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

This compound solution

-

Endocytosis inhibitors:

-

Chlorpromazine (for clathrin-mediated endocytosis)

-

Genistein (for caveolae-mediated endocytosis)

-

Amiloride (for macropinocytosis)

-

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Reagents for iron quantification (e.g., nitric acid for ICP-MS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.

-

Inhibitor Pre-treatment:

-

Prepare working solutions of each inhibitor in cell culture medium at their optimal non-toxic concentrations.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the medium containing the respective inhibitors to the cells. Include a control group with medium only.

-

Incubate for the recommended time to allow for the inhibition of the specific endocytic pathway (e.g., 30-60 minutes).

-

-

This compound Incubation:

-

Prepare a solution of this compound in the corresponding inhibitor-containing medium (or control medium) at the desired concentration.

-

Add the this compound solution to the pre-treated cells.

-

Incubate for a defined period (e.g., 1-4 hours) to allow for nanoparticle uptake.

-

-

Cell Harvesting and Lysis:

-

Remove the this compound-containing medium and wash the cells extensively with cold PBS to remove any non-internalized nanoparticles.

-

Harvest the cells (e.g., by trypsinization or scraping).

-

Lyse the cells using an appropriate lysis buffer.

-

-

Iron Quantification:

-

Quantify the total iron content in the cell lysates using a sensitive technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

-

-

Data Analysis:

-

Normalize the iron content to the cell number or total protein content.

-

Compare the amount of this compound uptake in the inhibitor-treated groups to the control group. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytosis pathway.

-

Visualization of Cellular Uptake by Prussian Blue Staining

Prussian blue staining is a histological method used to detect the presence of ferric iron (Fe³⁺) in tissues and cells.

Materials:

-

Cells cultured on glass coverslips and treated with this compound

-

10% Potassium Ferrocyanide solution

-

20% Hydrochloric Acid (HCl) solution

-

Nuclear Fast Red (or other suitable counterstain)

-

Distilled water

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Mounting medium

Procedure:

-

Cell Fixation: Fix the this compound-treated cells on coverslips with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.

-

Washing: Wash the fixed cells with distilled water.

-

Staining Solution Preparation: Freshly prepare the working staining solution by mixing equal parts of 10% potassium ferrocyanide and 20% HCl.

-

Staining: Incubate the coverslips in the Prussian blue staining solution for 20-30 minutes at room temperature.

-

Washing: Rinse the coverslips thoroughly with distilled water.

-

Counterstaining: Counterstain the cells with Nuclear Fast Red for 5 minutes to visualize the nuclei.

-

Washing: Briefly rinse with distilled water.

-

Dehydration and Mounting: Dehydrate the samples through an ascending series of ethanol concentrations, clear in xylene, and mount on microscope slides with a compatible mounting medium.

-

Visualization: Observe the slides under a light microscope. The presence of iron will be indicated by the formation of a distinct blue precipitate (Prussian blue).

Quantification of Cellular Uptake by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for determining the elemental composition of a sample.

Materials:

-

Cell pellets from this compound-treated and control cells

-

Concentrated nitric acid (trace metal grade)

-

Hydrogen peroxide (optional, for digestion)

-

Deionized water

-

Certified iron standard solution

Procedure:

-

Sample Preparation:

-

After incubation with this compound and thorough washing, count the number of cells in each sample.

-

Pellet the cells by centrifugation.

-

-

Acid Digestion:

-

Add a known volume of concentrated nitric acid to each cell pellet to digest the organic material and dissolve the iron oxide cores of the this compound nanoparticles.

-

The digestion can be facilitated by heating.

-

-

Dilution:

-

After complete digestion, dilute the samples to a suitable volume with deionized water to bring the iron concentration within the linear range of the ICP-MS instrument.

-

-

ICP-MS Analysis:

-

Prepare a calibration curve using the certified iron standard solution.

-

Analyze the digested samples using the ICP-MS. The instrument will measure the abundance of iron isotopes.

-

-

Data Calculation:

-

Determine the concentration of iron in each sample from the calibration curve.

-

Calculate the total mass of iron per sample.

-

Divide the total iron mass by the number of cells in the sample to obtain the average iron uptake per cell (e.g., in pg/cell).

-

Conclusion

The cellular uptake of this compound is a complex process primarily initiated by the binding of its anionic carboxymethyl-dextran coat to the Scavenger Receptor A1 on macrophages. Internalization is thought to proceed predominantly through clathrin-mediated endocytosis, with potential contributions from caveolae-mediated endocytosis and macropinocytosis. These endocytic events trigger intracellular signaling cascades, including the ERK and p38/JNK pathways, which can modulate cellular responses. A thorough understanding of these mechanisms, aided by the quantitative and qualitative experimental approaches outlined in this guide, is essential for the continued development and optimization of this compound in both therapeutic and diagnostic contexts.

References

- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a silver lining in the treatment of anemia of chronic kidney disease or another dark cloud? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macropinocytosis is an alternative pathway of cysteine acquisition and mitigates sorafenib-induced ferroptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunomodulatory Properties of Ferumoxytol on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol, an iron oxide nanoparticle formulation approved for the treatment of iron deficiency anemia, has garnered significant attention for its immunomodulatory properties. Beyond its clinical application in hematology, emerging evidence reveals its profound impact on various immune cell populations, positioning it as a potential agent for immunotherapeutic interventions. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on immune cells, with a focus on macrophages, T cells, dendritic cells, and B cells. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and drug development professionals exploring the immunomodulatory potential of this nanoparticle.

Physicochemical Properties of this compound

This compound consists of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethyl ether shell.[1] This carbohydrate coating is designed to minimize immunological reactivity and confer a neutral surface charge.[2] The overall hydrodynamic diameter of this compound nanoparticles is approximately 17-31 nm.[2] These physicochemical characteristics are crucial in determining the nanoparticle's interaction with immune cells and its subsequent biological effects.

Effects on Macrophages: Polarization and Effector Functions

The most extensively studied immunomodulatory effect of this compound is its ability to influence macrophage polarization, skewing them towards a pro-inflammatory M1 phenotype. This repolarization has significant implications for anti-tumor immunity.

M1 Macrophage Polarization

In vitro and in vivo studies have consistently demonstrated that this compound promotes the differentiation of macrophages into an M1-like phenotype, characterized by the upregulation of specific cell surface markers and the production of pro-inflammatory cytokines.

Table 1: Quantitative Data on this compound-Induced Macrophage M1 Polarization

| Cell Type | This compound Concentration | Marker | Change in Expression | Reference |

| RAW264.7 macrophages | 2.73 mg/mL | TNF-α (mRNA) | Upregulated (P < 0.05) | 5 |

| RAW264.7 macrophages | 2.73 mg/mL | CD86 (mRNA) | Upregulated (P < 0.05) | 5 |

| RAW264.7 macrophages | 2.73 mg/mL | CD206 (mRNA) | Downregulated (P < 0.05) | 5 |

| RAW264.7 macrophages | 2.73 mg/mL | IL-10 (mRNA) | Downregulated (P < 0.05) | 5 |

| Tumor-Associated Macrophages (in vivo) | 2.73 mg/mL (co-injected) | CD80+ cells | Increased presence | 5 |

| Tumor-Associated Macrophages (in vivo) | 2.73 mg/mL (co-injected) | CD206+ cells | Decreased in early-stage tumors | 5 |

Signaling Pathways Involved in Macrophage Polarization

The polarization of macrophages towards an M1 phenotype by this compound is primarily mediated by the activation of key inflammatory signaling pathways.

Studies have implicated the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Spleen tyrosine kinase (Syk) signaling pathways in this compound-induced macrophage polarization.[2] Upon internalization, this compound is thought to trigger a cascade of intracellular events leading to the phosphorylation and activation of key components of these pathways, ultimately resulting in the transcription of pro-inflammatory genes.

Enhanced Phagocytosis and ROS Production

This compound treatment has been shown to enhance the phagocytic capacity of macrophages and stimulate the production of reactive oxygen species (ROS). This heightened effector function contributes to its anti-tumor effects.

Table 2: Quantitative Data on this compound's Effect on Macrophage Effector Functions

| Cell Type | This compound Treatment | Effector Function | Observation | Reference |

| RAW264.7 macrophages | Co-culture with tumor cells and this compound | Phagocytosis | Increased phagocytosis of tumor cells | 7 |

| Macrophages | Co-culture with cancer cells and this compound | ROS Production | Increased production of hydrogen peroxide and hydroxyl radicals | 29 |

Effects on T Lymphocytes: An Immunosuppressive Role

In contrast to its pro-inflammatory effects on macrophages, some studies suggest that this compound may have an immunosuppressive effect on T lymphocytes.

Inhibition of T Cell Proliferation and Cytokine Production

Research indicates that this compound can inhibit human T-cell function in vitro.[3] This includes a reduction in cytokine secretion and antigen-induced proliferation. The proposed mechanism involves the induction of mitochondrial oxidative stress.

Table 3: Effects of this compound on T Lymphocyte Function

| Cell Type | This compound Treatment | Effect | Proposed Mechanism | Reference |

| Human T cells (in vitro) | Not specified | Inhibition of cytokine secretion and antigen-induced proliferation | Induction of mitochondrial oxidative stress | 10 |

Effects on Dendritic Cells: Modulation of Maturation and Activation

The interaction of this compound with dendritic cells (DCs), the most potent antigen-presenting cells, is crucial for shaping adaptive immune responses.

DC Maturation and Activation

Uncoated this compound has been shown to induce the activation of steady-state DCs, as evidenced by the upregulation of MHC class II molecules. However, it may also increase cytotoxicity in this DC subset. Polyelectrolyte coating of this compound can abolish this cytotoxic effect while still promoting DC activation.

Table 4: Effects of this compound on Dendritic Cell Phenotype

| DC Subtype | This compound Treatment | Effect on Maturation/Activation | Effect on Viability | Reference |

| Steady-state DCs | Uncoated this compound | Upregulation of MHC II | Increased cytotoxicity | 6 |

| Steady-state DCs | Polyelectrolyte-coated this compound | Upregulation of MHC II | No significant effect | 6 |

| Inflammatory DCs | Uncoated and polyelectrolyte-coated this compound | Immunologically inert | No increased cell death | 6 |

Effects on B Lymphocytes: A Knowledge Gap

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the immunomodulatory properties of this compound.

Macrophage Polarization Assay

Protocol:

-

Cell Culture: Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in appropriate culture plates.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 2.73 mg/mL) for a specified duration (e.g., 24 hours). Include appropriate controls (untreated cells, M1-polarizing stimulus like LPS/IFN-γ, M2-polarizing stimulus like IL-4).

-

Analysis:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers for analysis.

-

qRT-PCR: Isolate RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the gene expression of M1 (e.g., Tnf, Nos2) and M2 (e.g., Arg1, Il10) markers.

-

ELISA: Collect cell culture supernatants and measure the concentration of secreted M1 (e.g., TNF-α) and M2 (e.g., IL-10) cytokines using specific ELISA kits.

-

Western Blot for NF-κB Activation

References

- 1. This compound and CpG oligodeoxynucleotide 2395 synergistically enhance antitumor activity of macrophages against NSCLC with EGFRL858R/T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Story of this compound: Synthesis Production, Current Clinical Applications, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Superparamagnetic Behavior of Ferumoxytol Nanoparticles

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the superparamagnetic properties of ferumoxytol nanoparticles. It includes a summary of their quantitative magnetic and physical characteristics, detailed experimental protocols for their characterization, and visualizations of relevant workflows and mechanisms.

Introduction to this compound and Superparamagnetism

This compound is an intravenous iron supplement approved for the treatment of iron deficiency anemia.[1][2][3] It is also utilized off-label as a contrast agent in magnetic resonance imaging (MRI).[4][5] The utility of this compound in these applications stems from its core composition of superparamagnetic iron oxide (SPIO) nanoparticles.

Structurally, this compound consists of a crystalline iron oxide core, primarily maghemite (γ-Fe₂O₃) or magnetite (Fe₃O₄), coated with a polyglucose sorbitol carboxymethylether shell. This carbohydrate coating provides stability in aqueous solutions and biocompatibility.

Superparamagnetism is a form of magnetism that occurs in ferromagnetic or ferrimagnetic nanoparticles. Below a critical size, typically in the nanometer range, these particles exhibit a single magnetic domain. In the absence of an external magnetic field, their magnetic moments are randomly oriented due to thermal fluctuations, resulting in a net magnetization of zero. When an external magnetic field is applied, the magnetic moments of the nanoparticles align with the field, leading to a strong magnetic response. A key characteristic of superparamagnetic materials is the absence of remanence and coercivity; they do not retain any magnetization once the external field is removed. This property is crucial for their application as MRI contrast agents, as it prevents the particles from remaining magnetized and aggregating in the body.

Quantitative Properties of this compound Nanoparticles

The physical and magnetic properties of this compound have been characterized using various techniques. A summary of these properties is presented in the table below.

| Property | Value | Measurement Technique(s) | Reference(s) |

| Physical Properties | |||

| Iron Oxide Core Diameter | 3.25 - 7 nm | Transmission Electron Microscopy (TEM) | |

| Hydrodynamic Diameter | 23 - 43 nm | Dynamic Light Scattering (DLS) | |

| Molecular Weight | ~750 kDa | Gel Permeation Chromatography | |

| Polydispersity Index (PDI) | 0.11 - 0.219 | Dynamic Light Scattering (DLS) | |

| Magnetic Properties | |||

| Saturation Magnetization (Mₛ) | 25.2 - 105 emu/g Fe | SQUID, VSM | |

| Coercivity (Hₙ) at 300 K | < 2 mT | SQUID Magnetometry | |

| Remanence at 300 K | Near Zero | SQUID Magnetometry |

Experimental Protocols for Characterization

Detailed methodologies are essential for the accurate characterization of this compound nanoparticles. The following sections outline the standard protocols for key analytical techniques.

Objective: To visualize the iron oxide core of the this compound nanoparticles and determine their size, size distribution, and morphology.

Methodology:

-

Sample Preparation: A dilute suspension of this compound in ultrapure water (e.g., 1:50 dilution) is prepared. A small droplet of the suspension is then deposited onto a TEM grid (e.g., a Formvar-coated copper grid) and allowed to air-dry.

-

Imaging: The grid is loaded into a transmission electron microscope. Images are acquired at various magnifications to observe the overall distribution and individual particle morphology.

-

Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the diameters of a large number of individual nanoparticle cores from the TEM micrographs. This data is then used to generate a histogram representing the particle size distribution and to calculate the mean core diameter. Selected area electron diffraction (SAED) can also be performed to determine the crystalline structure of the iron oxide core.

Objective: To measure the hydrodynamic diameter of the this compound nanoparticles in suspension, which includes the iron oxide core and the hydrated carbohydrate coating.

Methodology:

-

Sample Preparation: this compound is diluted in an appropriate solvent (e.g., sterile RPMI 1640 or distilled water) to a suitable concentration for DLS analysis. The sample is placed in a disposable cuvette.

-

Measurement: The cuvette is placed in the DLS instrument. A laser beam is passed through the sample, and the scattered light is detected at a specific angle (e.g., 173°). The instrument measures the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient. The Stokes-Einstein equation is then applied to determine the hydrodynamic diameter of the nanoparticles. The polydispersity index (PDI) is also calculated to assess the width of the particle size distribution.

Objective: To measure the magnetic properties of this compound, including saturation magnetization (Mₛ), coercivity (Hₙ), and remanence, as a function of an applied magnetic field.

Methodology:

-

Sample Preparation: A known quantity of dried this compound powder or a concentrated suspension is placed in a sample holder.

-

Measurement: The sample holder is inserted into the magnetometer (VSM or SQUID). For VSM, the sample is vibrated at a constant frequency in a uniform magnetic field, inducing a signal in pickup coils that is proportional to the magnetic moment of the sample. For SQUID magnetometry, which offers higher sensitivity, the sample is moved through superconducting detection coils. The external magnetic field is swept through a range of values (e.g., from -7 T to +7 T) at a constant temperature (e.g., 300 K for superparamagnetic behavior and a lower temperature like 5 K to observe blocking behavior).

-

Data Analysis: The measured magnetic moment is plotted against the applied magnetic field to generate a hysteresis loop. From this loop, the saturation magnetization (the maximum magnetic moment achieved at high fields), remanent magnetization (the magnetization at zero applied field), and coercivity (the magnetic field required to bring the magnetization to zero) are determined. For superparamagnetic materials at room temperature, the hysteresis loop should show near-zero remanence and coercivity.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and biological interactions of this compound nanoparticles.

Caption: Workflow for the physical and magnetic characterization of this compound nanoparticles.

Caption: Simplified pathway of this compound cellular uptake and processing.

Caption: Logical flow diagram illustrating the principle of superparamagnetism.

Biological Interactions and Applications

The superparamagnetic nature of this compound is central to its use as an MRI contrast agent. When administered intravenously, the nanoparticles initially act as a blood-pool agent due to their long intravascular half-life. This allows for high-resolution magnetic resonance angiography.

Over time, this compound particles are cleared from circulation by the mononuclear phagocyte system (also known as the reticuloendothelial system), primarily by macrophages in the liver, spleen, and bone marrow. This uptake leads to a significant shortening of the T2 and T2* relaxation times in these tissues, causing a decrease in signal intensity on T2-weighted MR images. This property can be exploited to detect and characterize lesions in these organs.

In tissues with a compromised blood-brain barrier, such as in tumors or areas of inflammation, this compound nanoparticles can extravasate into the interstitial space. This leads to changes in the MR signal that can be detected on delayed imaging, typically around 24 hours post-injection. Studies have shown that this compound is taken up by various cell types in the context of neuroinflammation, including astrocyte endfeet and macrophages.

The cellular uptake of iron oxide nanoparticles, including this compound, is thought to occur through endocytic pathways such as clathrin-mediated endocytosis and macropinocytosis. Once inside the cell, the nanoparticles are trafficked to endosomes and then lysosomes, where the carbohydrate coating is degraded, and the iron core is metabolized, entering the body's iron stores.

Conclusion

This compound nanoparticles exhibit well-defined superparamagnetic behavior, which is a direct consequence of their nanoscale iron oxide cores. This property, in conjunction with their biocompatible coating, makes them a valuable tool in both clinical and research settings, particularly for MRI applications. A thorough understanding and precise characterization of their physical and magnetic properties, through the standardized experimental protocols outlined in this guide, are crucial for their continued development and application in diagnostics and therapeutics.

References

- 1. lbmd.seu.edu.cn [lbmd.seu.edu.cn]

- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mriquestions.com [mriquestions.com]

- 4. This compound nanoparticle uptake in brain during acute neuroinflammation is cell-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Materials Characterization of Feraheme/Ferumoxytol and Preliminary Evaluation of Its Potential for Magnetic Fluid Hyperthermia [mdpi.com]

Ferumoxytol Nanoparticle Interaction with Biological Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell, is clinically used for the treatment of iron deficiency anemia. Beyond its hematinic properties, the interaction of this compound with biological membranes is a critical area of research, influencing its cellular uptake, efficacy, and potential toxicities. This technical guide provides a comprehensive overview of the mechanisms governing this compound's interaction with cell membranes, focusing on cellular uptake, induction of oxidative stress, and subsequent effects on membrane integrity and cell signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Introduction

This compound nanoparticles are composed of a superparamagnetic iron oxide core, which allows for their use as a contrast agent in magnetic resonance imaging (MRI), and a polyglucose sorbitol carboxymethylether coating that enhances stability and biocompatibility.[1][2] The interaction of these nanoparticles with the plasma membrane is the initial and rate-limiting step for their cellular effects. Understanding this interaction is paramount for optimizing drug delivery applications and mitigating potential adverse effects. This guide will delve into the multifaceted interactions between this compound and biological membranes, providing quantitative insights and detailed methodologies for investigation.

Cellular Uptake and Membrane Translocation

The primary mechanism for this compound uptake is endocytosis, an active process by which cells internalize molecules by engulfing them. The specific endocytic pathway can vary depending on the cell type and the nanoparticle's surface characteristics.

Endocytic Pathways

This compound nanoparticles are predominantly internalized through clathrin-mediated and caveolae-dependent endocytosis. The process begins with the binding of the nanoparticle to the cell surface, which can be influenced by the presence of serum proteins forming a "protein corona" around the nanoparticle. This is followed by the invagination of the plasma membrane to form a vesicle containing the nanoparticle, which is then trafficked into the cell.

Quantitative Analysis of Cellular Uptake

The quantification of this compound uptake by cells is crucial for understanding its dose-dependent effects. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for measuring the intracellular iron content.

| Cell Line | This compound Concentration (µg/mL) | Incubation Time (h) | Intracellular Iron (pg/cell) |

| Macrophages (RAW 264.7) | 50 | 6 | 8.2 ± 1.1 |

| Macrophages (RAW 264.7) | 50 | 24 | 15.4 ± 2.3 |

| Glioblastoma (U87) | 100 | 24 | 4.1 ± 0.5 |

| Mesenchymal Stem Cells | 100 | 24 | 4.01 ± 0.18[3] |

Interaction with Membrane Integrity and Function

Upon internalization, this compound can influence the integrity and function of both the plasma and lysosomal membranes, primarily through the generation of reactive oxygen species (ROS).